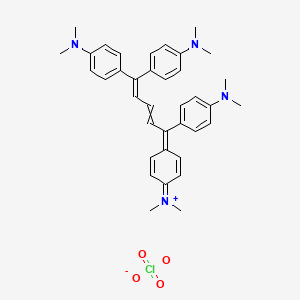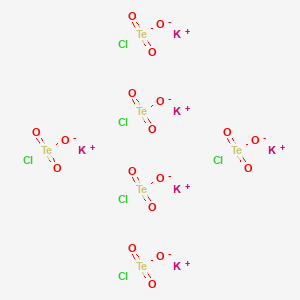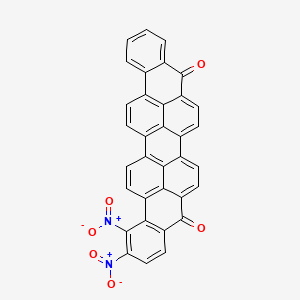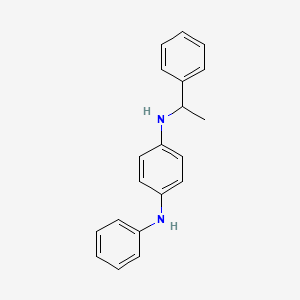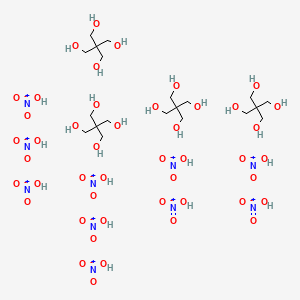
Liothyronine Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liothyronine Ethyl Ester is a synthetic derivative of liothyronine, a thyroid hormoneThis compound is primarily used in pharmaceutical research and testing as a reference standard .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine Ethyl Ester typically involves the esterification of liothyronine. One common method is the reaction of liothyronine with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous monitoring systems is common to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Liothyronine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield liothyronine and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Transesterification: Catalysts such as sulfuric acid or enzymes can be employed.
Major Products
Hydrolysis: Liothyronine and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Applications De Recherche Scientifique
Liothyronine Ethyl Ester is used extensively in scientific research, including:
Pharmaceutical Testing: As a reference standard for the development and validation of analytical methods.
Biological Studies: Investigating the pharmacokinetics and pharmacodynamics of thyroid hormones.
Medical Research: Studying the effects of thyroid hormone analogs on various physiological processes.
Industrial Applications: Used in the synthesis of other thyroid hormone derivatives for therapeutic purposes.
Mécanisme D'action
Liothyronine Ethyl Ester exerts its effects by mimicking the action of endogenous thyroid hormones. It binds to thyroid hormone receptors in the nucleus, influencing DNA transcription and protein synthesis. This binding regulates various metabolic processes, including growth, development, and energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triiodothyronine Acetate: An ester derivative similar to Liothyronine Ethyl Ester but with an acetate group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties. This modification can affect its absorption, distribution, metabolism, and excretion compared to other thyroid hormone derivatives .
Propriétés
Numéro CAS |
3005-97-8 |
|---|---|
Formule moléculaire |
C17H16I3NO4 |
Poids moléculaire |
679.03 g/mol |
Nom IUPAC |
ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C17H16I3NO4/c1-2-24-17(23)14(21)7-9-5-12(19)16(13(20)6-9)25-10-3-4-15(22)11(18)8-10/h3-6,8,14,22H,2,7,21H2,1H3 |
Clé InChI |
XVBVEMSFGOEYPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



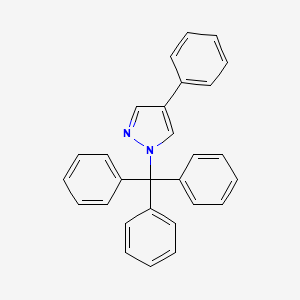

![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
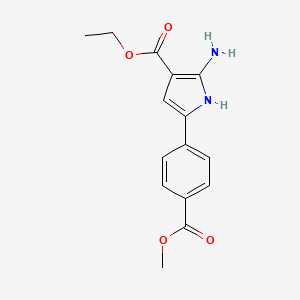


![(2R,3R)-2,3-Dihydroxy-4-{[(R)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B1508579.png)
